4-(Thiophen-2-yl)butan-2-one
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Overview
Description
4-(Thiophen-2-yl)butan-2-one is an organic compound that features a thiophene ring attached to a butanone moiety Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Thiophen-2-yl)butan-2-one can be synthesized through several methods, including:
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Claisen Condensation: : This method involves the reaction of thiophene-2-carboxaldehyde with acetone in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation followed by dehydration to yield the desired product.
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Friedel-Crafts Acylation: : Another method involves the acylation of thiophene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion, which then attacks the thiophene ring to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)butan-2-one undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction of the carbonyl group can yield the corresponding alcohol. Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
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Substitution: : Electrophilic substitution reactions can occur on the thiophene ring. For example, halogenation using bromine or chlorination using chlorine can introduce halogen atoms onto the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, chlorine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated thiophenes
Scientific Research Applications
4-(Thiophen-2-yl)butan-2-one has several applications in scientific research:
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Medicinal Chemistry: : The compound is used as a building block for the synthesis of pharmaceuticals. Its thiophene ring is a common motif in many biologically active molecules.
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Materials Science: : Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
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Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)butan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
4-(Thiophen-2-yl)butan-2-one can be compared with other thiophene derivatives such as:
Thiophene-2-carboxaldehyde: Similar in structure but lacks the butanone moiety.
2-Acetylthiophene: Contains an acetyl group instead of a butanone moiety.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a butanone moiety.
The uniqueness of this compound lies in its combination of the thiophene ring with a butanone moiety, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
59594-93-3 |
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Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
4-thiophen-2-ylbutan-2-one |
InChI |
InChI=1S/C8H10OS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
CFUJXLFEFSNRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=CS1 |
Origin of Product |
United States |
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